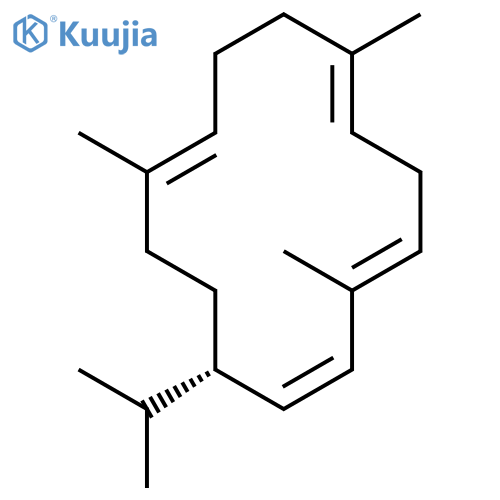Cas no 1898-13-1 ((+)-Cembrene)

(+)-Cembrene structure
(+)-Cembrene 化学的及び物理的性質
名前と識別子
-
- 1,3,6,10-Cyclotetradecatetraene,3,7,11-trimethyl-14-(1-methylethyl)-, (1E,3Z,6E,10E,14S)-
- CEMBRENE
- (1S,2E,7E,11E)-2,4(18),7,11-Cembratraene
- (S)-14-Isopropyl-3,7,11-trimethyl-cyclotetradeca-1t,3c,6t,10t-tetraen
- (S)-14-isopropyl-3,7,11-trimethyl-cyclotetradeca-1t,3c,6t,10t-tetraene
- 1,3,6,10-Cyclotetradecatetr
- 1,3,6,10-Cyclotetradecatetraene,14-isopropyl-3,7,11-trimethyl-,(+)
- 14-Isopropyl-3,7,11-trimethyl-1,3,6
- 14-Isopropyl-3,7,11-trimethyl-1,3,6,10-cyclotetradecatetraene
- Thunbergen
- Thunbergene
- (+)-CEMBRENE
- 1,3,6,10-Cyclotetradecatetraene, 14-isopropyl-3,7,11-trimethyl-, (+)-
- Cembrene,99%
- 1-isopropyl-4,8,12-trimethyl-cyclotetradeca-2,4,7,11-tetraene
- 1898-13-1
- (+)-Thunbergen
- DTXSID80880701
- Thumbelene
- (1E,3Z,6E,10E,14S)-3,7,11-Trimethyl-14-(1-methylethyl)-1,3,6,10-cyclotetradecatetraene
- 41F9848B-1F92-4929-BD50-32C995663B66
- (1E,3Z,6E,10Z,14S)-3,7,11-trimethyl-14-propan-2-ylcyclotetradeca-1,3,6,10-tetraene
- (S-(E,Z,E,E))-3,7,11-Trimethyl-14-(1-methylethyl)-1,3,6,10-cyclotetradecatetraene
- 1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethyl)-, (S-(E,Z,E,E))-
- (1Z,3Z,6Z,10Z)-14-ISOPROPYL-3,7,11-TRIMETHYLCYCLOTETRADECA-1,3,6,10-TETRAENE
- (+)-Cembrene
-
- インチ: InChI=1S/C20H32/c1-16(2)20-14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,10-12,14,16,20H,6-7,9,13,15H2,1-5H3/b14-12-,17-8+,18-10+,19-11+/t20-/m0/s1
- InChIKey: DMHADBQKVWXPPM-ZYYPUGONSA-N
- ほほえんだ: CC1CCC=C(C)CC[C@@H](C(C)C)C=CC(C)=CCC=1 |c:4,13,19,t:16,&1:9|
計算された属性
- せいみつぶんしりょう: 272.25000
- どういたいしつりょう: 272.25
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 402
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 4
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 0.8830 (estimate)
- ゆうかいてん: 59-61 °C
- ふってん: 350.52°C (rough estimate)
- フラッシュポイント: 166.8°C
- 屈折率: 1.7290 (estimate)
- PSA: 0.00000
- LogP: 6.61780
- ようかいせい: 水に溶けない
- じょうきあつ: Not available
(+)-Cembrene セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: S24/25
- セキュリティ用語:S24/25
- ちょぞうじょうけん:冷凍ケース(-20°C)
(+)-Cembrene 税関データ
- 税関コード:2902199090
- 税関データ:
中国税関コード:
2902199090概要:
290219090他のシクロアルカン/シクロオレフィン及びシクロテルペン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
290219990他のシクロアルカン、シクロオレフィン、シクロエーテルテルテルテルテルテルテルテルテルペン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
(+)-Cembrene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C256558-75mg |
(+)-Cembrene |
1898-13-1 | 75mg |
$ 19000.00 | 2023-09-08 | ||
| TRC | C256558-10mg |
(+)-Cembrene |
1898-13-1 | 10mg |
$ 2641.00 | 2023-04-18 | ||
| TRC | C256558-1mg |
(+)-Cembrene |
1898-13-1 | 1mg |
$ 345.00 | 2023-04-18 | ||
| TRC | C256558-5mg |
(+)-Cembrene |
1898-13-1 | 5mg |
$ 1430.00 | 2023-04-18 |
(+)-Cembrene 関連文献
-
Matthew J. Palframan,Gerald Pattenden Nat. Prod. Rep. 2019 36 108
-
Dorothea Tholl,Zarley Rebholz,Alexandre V. Morozov,Paul E. O'Maille Nat. Prod. Rep. 2023 40 766
-
3. Alternative synthetic route to the cembrene skeletonHisao Takayanagi,Tadao Uyehara,Tadahiro Kato J. Chem. Soc. Chem. Commun. 1978 359
-
Baofu Xu,Wenbo Ning,Xiuting Wei,Jeffrey D. Rudolf Org. Biomol. Chem. 2022 20 8833
-
5. Marine natural products: nephthenol and epoxynephthenol acetate, cembrene derivatives from a soft coralFrancis J. Schmitz,David J. Vanderah,L. S. Ciereszko J. Chem. Soc. Chem. Commun. 1974 407
1898-13-1 ((+)-Cembrene) 関連製品
- 7488-99-5(α-Carotene)
- 120937-44-2(DI-TERT-BUTYLCYCLOPENTADIENE)
- 26259-79-0((1Z,6Z)-1,8,8-Trimethyl-5-methylene-cycloundeca-1,6-diene)
- 64417-12-5(Tetramethyl(n-propyl)cyclopentadiene)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
